

2,4-Dihydroxypyrimidine-5-carboxylic acid as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 2,4-Dihydroxypyrimidine-5-carboxylic Acid

Cat. No.: B016233

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Application Notes: 2,4-Dihydroxypyrimidine-5-carboxylic Acid in Medicinal Chemistry

Introduction

2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or isoorotic acid, is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry. Its inherent structural features, including a pyrimidine core, hydroxyl groups, and a carboxylic acid moiety, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This pyrimidine derivative has been successfully utilized in the development of antiviral, anticancer, and enzyme-inhibiting agents. [1] The ability of its derivatives to chelate metal ions is a key feature in the mechanism of action for several of its antiviral applications.

Application as a Scaffold for Enzyme Inhibitors

Derivatives of **2,4-dihydroxypyrimidine-5-carboxylic acid** have shown significant potential as inhibitors of various enzymes, playing a crucial role in the management of metabolic disorders and viral infections.

Xanthine Oxidase Inhibitors

A notable application of this scaffold is in the development of xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[\[1\]](#)[\[2\]](#) By modifying the core structure, researchers have synthesized potent inhibitors that effectively lower uric acid levels.

Quantitative Data for Xanthine Oxidase Inhibitors

The following table summarizes the in vitro XO inhibitory potency of various 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives.

| Compound ID | R Group | IC50 (μM) |
|-------------|--------------------------------|-----------|
| 8a | -CH ₃ | 0.5677 |
| 8b | -C ₂ H ₅ | 0.3451 |
| 8c | -C ₃ H ₇ | 0.1234 |
| 8e | -C ₄ H ₉ | 0.0876 |
| 10c | -C ₃ H ₇ | 0.0240 |
| 10e | -C ₄ H ₉ | 0.0181 |
| Febuxostat | - | 0.0195 |

Data sourced from a study on novel xanthine oxidase inhibitors.[\[2\]](#)

The data indicates that compounds 10c and 10e exhibit inhibitory potencies comparable to the well-known XO inhibitor, Febuxostat.[\[2\]](#)

Viral Enzyme Inhibitors

The dihydroxypyrimidine (DHP) scaffold is a prominent feature in several antiviral drugs. Derivatives of **2,4-dihydroxypyrimidine-5-carboxylic acid** have been investigated as inhibitors of viral enzymes such as HCV NS5B polymerase and human cytomegalovirus (HCMV) pUL89 endonuclease.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data for Antiviral Activity

The following table presents the antiviral activity of 4,5-dihydroxypyrimidine derivatives against human cytomegalovirus (HCMV).

| Compound Subtype | Number of Analogs Tested | Analogs with Significant Inhibition | IC ₅₀ Range (μM) | EC ₅₀ Range (μM) |
|-----------------------|--------------------------|-------------------------------------|-----------------------------|-----------------------------|
| Methyl Esters (13) | 19 | 9 | 0.59–5.0 | 14.4–22.8 |
| Carboxylic Acids (14) | 18 | 18 | 0.54–3.8 | 14.4–22.8 |
| Carboxamides (15) | 20 | 11 | 0.76–5.7 | 14.4–22.8 |

Data from a study on inhibitors of HCMV pUL89 endonuclease.[\[3\]](#)[\[4\]](#)

The carboxylic acid subtype demonstrated the most consistent inhibitory activity against the target enzyme.[\[3\]](#)[\[4\]](#)

Experimental Protocols

General Synthesis of Uracil-5-Carboxylic Acid from 5-Methyluracil

This protocol outlines a general method for the synthesis of the parent compound, **2,4-dihydroxypyrimidine-5-carboxylic acid**.

Materials:

- 5-methyluracil
- Deionized water
- 30% Hydrogen peroxide solution
- 1-hydroxy-1,2,3-benzotriazin-4(3H)-one

- Pre-prepared catalyst
- Autoclave reactor
- Oxygen supply

Procedure:

- To an autoclave reactor, add 100 g of 5-methyluracil and 300 mL of deionized water.
- Add 35 mL of a 30% hydrogen peroxide solution to the mixture.
- Add 15 g of 1-hydroxy-1,2,3-benzotriazin-4(3H)-one and 35 g of the pre-prepared catalyst.
- Replace the atmosphere in the autoclave with oxygen.
- Heat the reaction system to 130°C and maintain this temperature for 3 hours.
- After cooling, the product can be isolated and purified using standard techniques.

Synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives (XO Inhibitors)

This protocol describes the synthesis of xanthine oxidase inhibitors based on the **2,4-dihydroxypyrimidine-5-carboxylic acid** scaffold.

Materials:

- Appropriately substituted benzaldehyde
- Ethyl cyanoacetate
- Urea or Thiourea
- Sodium ethoxide
- Ethanol

- Hydrochloric acid

Procedure:

- Synthesis of Ethyl 2-cyano-3-(substituted-phenyl)acrylate: A mixture of the substituted benzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and a catalytic amount of piperidine in ethanol (50 mL) is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
- Synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihdropyrimidine-5-carbonitrile: The product from the previous step (10 mmol) and urea/thiourea (12 mmol) are dissolved in absolute ethanol (50 mL). Sodium ethoxide (15 mmol) is added, and the mixture is refluxed for 8-10 hours. The solvent is evaporated, and the residue is dissolved in water and acidified with HCl. The precipitate is filtered, washed with water, and dried.
- Hydrolysis to Carboxylic Acid: The nitrile derivative (5 mmol) is refluxed in a mixture of concentrated HCl (20 mL) and water (10 mL) for 12 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final carboxylic acid derivative.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol details the method for evaluating the inhibitory activity of synthesized compounds against xanthine oxidase.

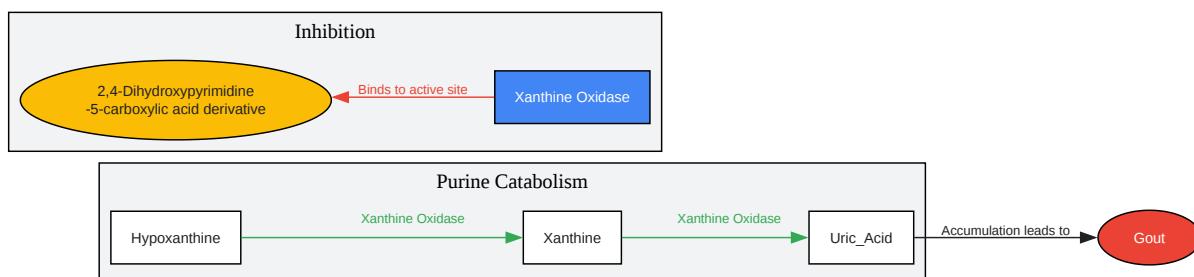
Materials:

- Xanthine oxidase (from bovine milk)
- Xanthine
- Phosphate buffer (pH 7.5)
- Test compounds dissolved in DMSO
- UV-Vis spectrophotometer

Procedure:

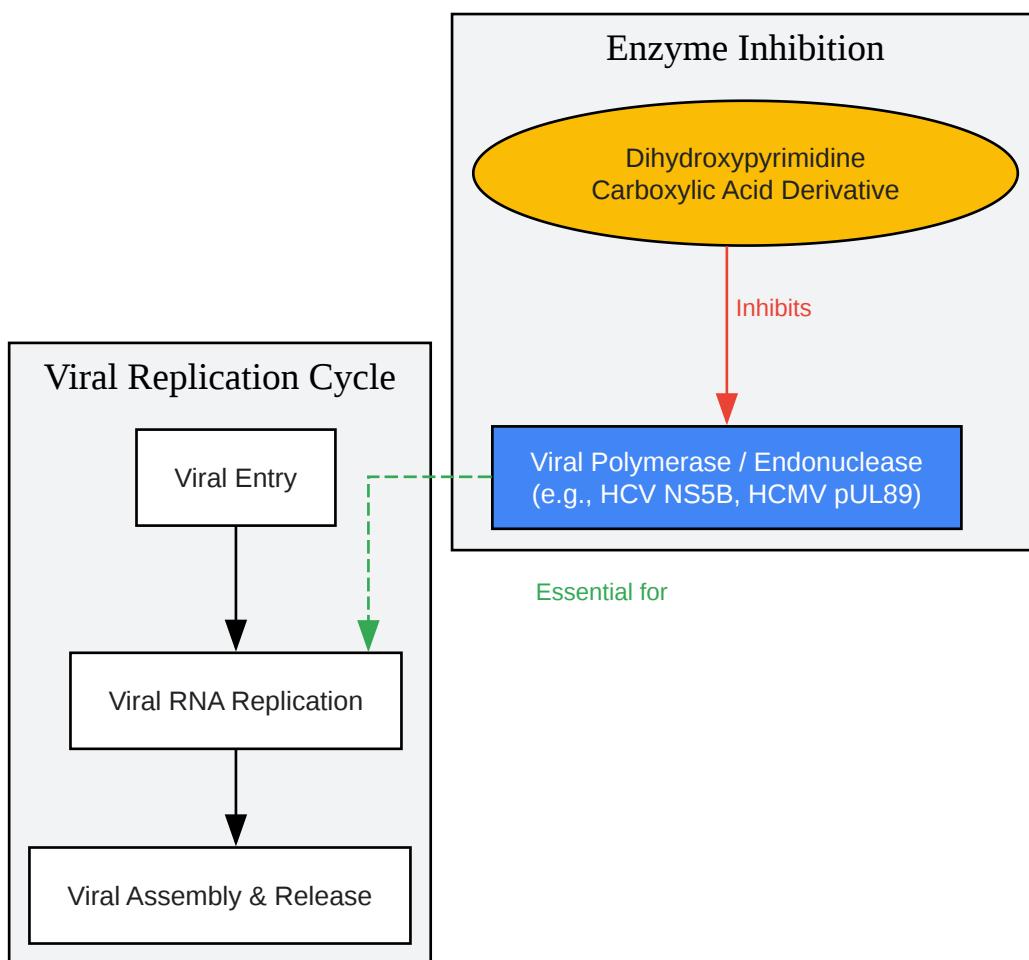
- The reaction mixture contains phosphate buffer, xanthine (substrate), and the test compound at various concentrations.
- The reaction is initiated by the addition of xanthine oxidase.
- The conversion of xanthine to uric acid is monitored by measuring the increase in absorbance at 295 nm.
- The inhibitory activity is calculated as the percentage decrease in enzyme activity in the presence of the inhibitor compared to a control without the inhibitor.
- IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations



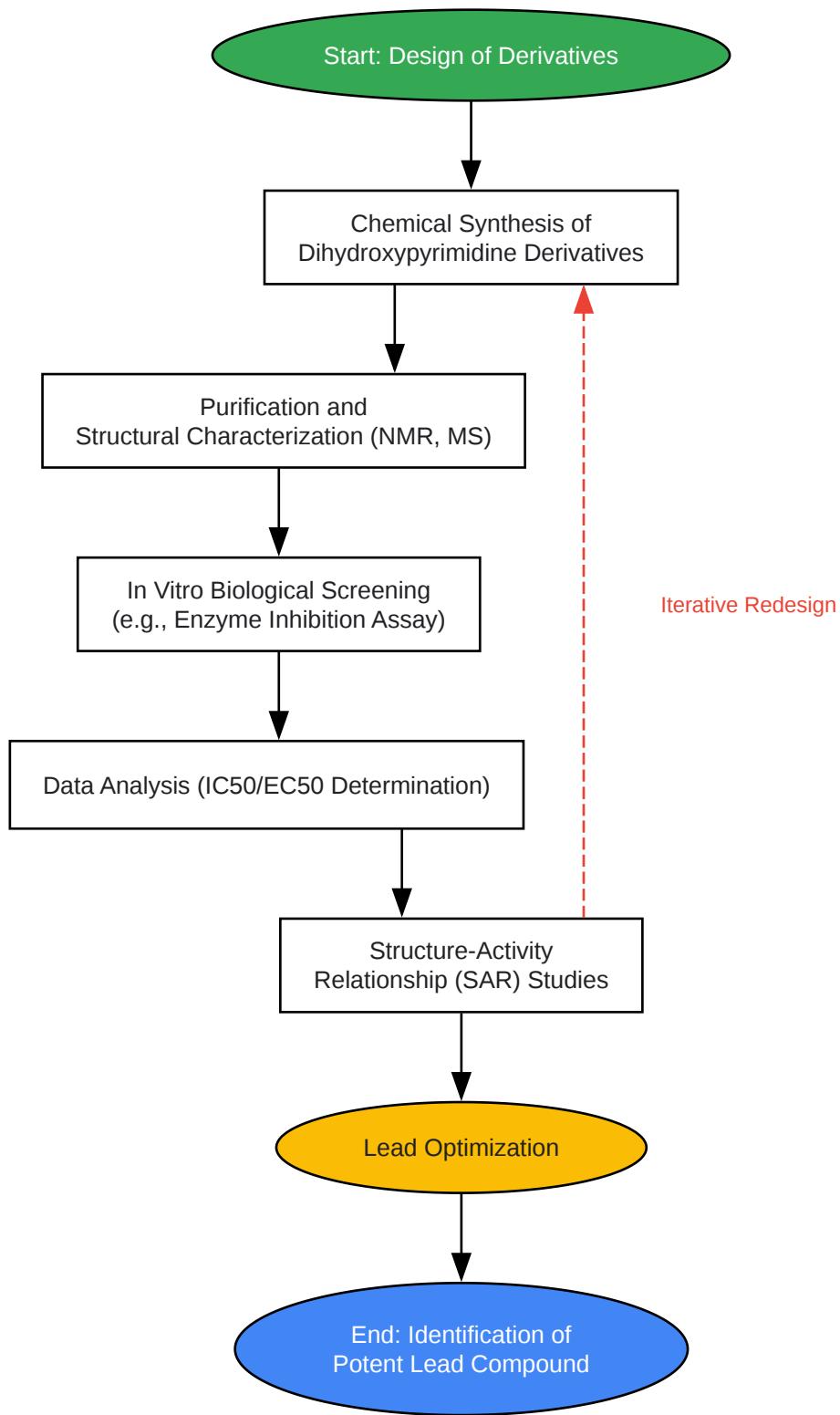
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Caption: Inhibition of Xanthine Oxidase by a Dihydropyrimidine Derivative.



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Caption: Antiviral Mechanism via Viral Enzyme Inhibition.



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Caption: Workflow for Drug Discovery using the Dihydropyrimidine Scaffold.

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